molecular formula C4H11N3 B13272781 3-Ethyl-1-methylguanidine

3-Ethyl-1-methylguanidine

Cat. No.: B13272781
M. Wt: 101.15 g/mol
InChI Key: DEOIEELDLIWVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1-methylguanidine, with the chemical formula C₄H₁₁N₃, is a guanidine derivative. Guanidines are organic compounds containing a guanidine functional group (-C(=NH)-NH₂). This compound features an ethyl group (CH₃CH₂-) attached to one of the nitrogen atoms in the guanidine moiety.

Preparation Methods

Synthetic Routes::

    Alkylation of Guanidine: The most common method involves alkylation of guanidine with an ethyl halide (such as ethyl bromide or ethyl iodide). The reaction proceeds under basic conditions, resulting in the formation of 3-ethyl-1-methylguanidine.

    Reductive Amination: Another approach is reductive amination of methylguanidine using formaldehyde and hydrogen gas in the presence of a reducing agent (e.g., sodium borohydride).

Industrial Production:: this compound is not produced on a large scale industrially. It is primarily synthesized in research laboratories for specific applications.

Chemical Reactions Analysis

Reactivity::

    Basicity: Due to the guanidine functional group, 3-ethyl-1-methylguanidine is a strong base.

    Nucleophilicity: It can act as a nucleophile in various reactions.

Common Reactions::

    Acylation: this compound can undergo acylation reactions with acid chlorides or anhydrides to form amides.

    Substitution: Alkyl halides can react with it to form N-alkylated guanidines.

    Oxidation: Oxidizing agents can convert the guanidine group to a guanidinium ion.

Major Products::
  • N-alkylated derivatives of this compound are common products.

Scientific Research Applications

    Biological Research: Used as a reagent in studies related to guanidine-containing compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and antiviral effects.

    Catalysis: Employed in catalytic reactions due to its basicity.

Mechanism of Action

The exact mechanism of action for 3-ethyl-1-methylguanidine remains an area of ongoing research. It likely interacts with biological targets through its guanidine group, affecting cellular processes.

Comparison with Similar Compounds

    1-Methylguanidine: A closely related compound lacking the ethyl group.

    Creatinine: Another guanidine derivative found in urine.

Properties

Molecular Formula

C4H11N3

Molecular Weight

101.15 g/mol

IUPAC Name

1-ethyl-2-methylguanidine

InChI

InChI=1S/C4H11N3/c1-3-7-4(5)6-2/h3H2,1-2H3,(H3,5,6,7)

InChI Key

DEOIEELDLIWVGF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=NC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.